molecular formula C7H7F2NO2 B12959876 2-Amino-5-(difluoromethoxy)phenol

2-Amino-5-(difluoromethoxy)phenol

Cat. No.: B12959876
M. Wt: 175.13 g/mol
InChI Key: AKZLZWJAJMVZLZ-UHFFFAOYSA-N
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Description

2-Amino-5-(difluoromethoxy)phenol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a phenol group, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,5-dihydroxyaniline with difluoromethyl ether under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods

Industrial production of 2-Amino-5-(difluoromethoxy)phenol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(difluoromethoxy)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-5-(difluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. For instance, its fluorescent properties are attributed to the photoinduced electron/energy transfer effect, which is utilized in the detection of metal ions . In biological systems, it may interact with cellular components, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylphenol: Similar structure but with a methyl group instead of a difluoromethoxy group.

    2-Amino-5-chlorophenol: Contains a chlorine atom instead of a difluoromethoxy group.

    2-Amino-5-nitrophenol: Contains a nitro group instead of a difluoromethoxy group.

Uniqueness

2-Amino-5-(difluoromethoxy)phenol is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring strong fluorescence and specific reactivity patterns .

Properties

Molecular Formula

C7H7F2NO2

Molecular Weight

175.13 g/mol

IUPAC Name

2-amino-5-(difluoromethoxy)phenol

InChI

InChI=1S/C7H7F2NO2/c8-7(9)12-4-1-2-5(10)6(11)3-4/h1-3,7,11H,10H2

InChI Key

AKZLZWJAJMVZLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)O)N

Origin of Product

United States

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